molecular formula C5H11FN2S B13319441 1-Ethyl-3-(2-fluoroethyl)thiourea

1-Ethyl-3-(2-fluoroethyl)thiourea

Cat. No.: B13319441
M. Wt: 150.22 g/mol
InChI Key: PMSYXYIURCJREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(2-fluoroethyl)thiourea is an organosulfur compound with the molecular formula C₅H₁₁FN₂S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agriculture. Thiourea derivatives are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-3-(2-fluoroethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of ethylamine with 2-fluoroethyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea derivative.

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(2-fluoroethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Ethyl-3-(2-fluoroethyl)thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-fluoroethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve signal transmission.

Comparison with Similar Compounds

1-Ethyl-3-(2-fluoroethyl)thiourea can be compared with other thiourea derivatives such as:

    1-Ethyl-3-(2-chloroethyl)thiourea: Similar structure but with a chlorine atom instead of fluorine.

    1-Ethyl-3-(2-bromoethyl)thiourea: Similar structure but with a bromine atom instead of fluorine.

    1-Ethyl-3-(2-iodoethyl)thiourea: Similar structure but with an iodine atom instead of fluorine.

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets, compared to its halogen-substituted counterparts.

Properties

Molecular Formula

C5H11FN2S

Molecular Weight

150.22 g/mol

IUPAC Name

1-ethyl-3-(2-fluoroethyl)thiourea

InChI

InChI=1S/C5H11FN2S/c1-2-7-5(9)8-4-3-6/h2-4H2,1H3,(H2,7,8,9)

InChI Key

PMSYXYIURCJREH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.